molecular formula C10H9Cl3N2O2 B7856010 Acetic Acid, Chloro((3,5-dichlorophenyl)hydrazono)-, Ethyl Ester

Acetic Acid, Chloro((3,5-dichlorophenyl)hydrazono)-, Ethyl Ester

Cat. No.: B7856010
M. Wt: 295.5 g/mol
InChI Key: ZVPXWWKVQCJEGR-DHDCSXOGSA-N
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Description

Acetic Acid, Chloro((3,5-dichlorophenyl)hydrazono)-, Ethyl Ester is an organic compound with a complex structure that includes both acetic acid and ethyl ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetic Acid, Chloro((3,5-dichlorophenyl)hydrazono)-, Ethyl Ester typically involves the reaction of 3,5-dichlorophenylhydrazine with chloroacetic acid under acidic conditions. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can help to optimize the reaction efficiency and product quality.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of more complex derivatives.

    Reduction: Reduction reactions can convert the compound into simpler forms, potentially altering its functional groups.

    Substitution: The chloro and ethyl ester groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Acetic Acid, Chloro((3,5-dichlorophenyl)hydrazono)-, Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetic Acid, Chloro((3,5-dichlorophenyl)hydrazono)-, Ethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Acetic Acid, Chloro((3,5-dichlorophenyl)hydrazono)-, Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    Acetic Acid, Bromo((3,5-dichlorophenyl)hydrazono)-, Ethyl Ester: Similar structure but with a bromo group instead of a chloro group.

Uniqueness: Acetic Acid, Chloro((3,5-dichlorophenyl)hydrazono)-, Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-4-6(11)3-7(12)5-8/h3-5,14H,2H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPXWWKVQCJEGR-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=CC(=C1)Cl)Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96722-61-1
Record name Acetic acid, chloro((3,5-dichlorophenyl)hydrazono)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 96722-61-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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